molecular formula C27H28N2O4S B2572006 Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-30-3

Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2572006
CAS No.: 887900-30-3
M. Wt: 476.59
InChI Key: NIYCGKTYRGUBAK-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydro ring system. The molecule is substituted with a 4-benzoylbenzamido group at position 2, a methyl ester at position 3, and four methyl groups at positions 5 and 7 of the tetrahydro ring.

The compound belongs to a class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives known for their inhibitory activity against tumor necrosis factor-alpha (TNF-α) production, as demonstrated in rat whole-blood assays . Such derivatives are of interest in inflammatory and autoimmune disease research due to TNF-α's role in pathogenesis.

Properties

IUPAC Name

methyl 2-[(4-benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-26(2)15-19-20(25(32)33-5)24(34-22(19)27(3,4)29-26)28-23(31)18-13-11-17(12-14-18)21(30)16-9-7-6-8-10-16/h6-14,29H,15H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYCGKTYRGUBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H26N2O3S
  • Molecular Weight : 398.52 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of thieno[2,3-c]pyridine compounds possess significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some thieno[2,3-c]pyridine derivatives demonstrate antimicrobial activity against a range of pathogens. This includes both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thieno[2,3-c]pyridine derivatives. The results indicated that specific modifications to the benzoyl group enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study utilized cell viability assays and flow cytometry to assess the apoptotic effects of the compound.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HT-2920Cell cycle arrest

Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : It promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Methyl 2-(Benzo[d]Thiazole-2-Carboxamido)-5,5,7,7-Tetramethyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate

This analog replaces the 4-benzoylbenzamido group with a benzo[d]thiazole-2-carboxamido moiety. Key differences include:

  • The benzo[d]thiazole derivative may exhibit modified potency due to differences in steric bulk and polarity.

Other 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine Derivatives

Heterocyclic Analogs with Related Bioactivity

Thiazolo[3,2-a]Pyrimidine Derivatives (e.g., Compounds 11a and 11b)

These compounds (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidines) share a bicyclic core but differ in heteroatom arrangement and substituents:

  • Structural Comparison : The thiazolo[3,2-a]pyrimidine core lacks the tetrahydro ring system, reducing conformational rigidity compared to the target compound.

Imidazo[1,2-a]Pyridine Derivatives (e.g., Diethyl 8-Cyano-7-(4-Nitrophenyl)-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate)

  • Structural Features: This compound features an imidazo[1,2-a]pyridine core with cyano, nitro, and ester groups. The electron-withdrawing nitro substituent may enhance electrophilic reactivity compared to the benzoyl group in the target compound.
  • Synthetic Yield: A lower yield (51%) compared to thieno[2,3-c]pyridine derivatives (68% in ) suggests greater synthetic complexity .

Comparative Data Table

Compound Class / Example Core Structure Key Substituents Molecular Formula Melting Point (°C) Bioactivity (TNF-α Inhibition) Reference
Target Compound Thieno[2,3-c]pyridine 4-Benzoylbenzamido, tetramethyl, methyl ester C₃₁H₃₃N₂O₄S N/A Potent (Inferred)
Benzo[d]Thiazole Analog Thieno[2,3-c]pyridine Benzo[d]thiazole-2-carboxamido C₂₄H₂₅N₃O₃S₂ N/A Likely similar
Thiazolo[3,2-a]Pyrimidine (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, nitrile C₂₀H₁₀N₄O₃S 243–246 Not reported
Imidazo[1,2-a]Pyridine (12) Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ester C₁₇H₁₀N₄O₃ 268–269 Not reported

Key Research Findings

  • Structure-Activity Relationship (SAR): Bulky substituents at position 2 (e.g., 4-benzoylbenzamido) in thieno[2,3-c]pyridines correlate with enhanced TNF-α inhibition, likely due to improved target binding .
  • Synthetic Feasibility: Thieno[2,3-c]pyridine derivatives generally exhibit higher synthetic yields (e.g., 68% in ) compared to imidazo[1,2-a]pyridines (51%), suggesting better scalability .
  • Physicochemical Trade-offs : While tetramethyl groups enhance metabolic stability, they may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

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